molecular formula C17H26N6O2 B11002519 N-[2-(cyclohexylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-[2-(cyclohexylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B11002519
M. Wt: 346.4 g/mol
InChI Key: AVYMTDDAVYKURM-UHFFFAOYSA-N
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Description

N-[2-(cyclohexylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and materials science. The compound features a piperazine ring substituted with a pyrimidine moiety and a cyclohexylamino group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced through a nucleophilic substitution reaction using pyrimidine derivatives and the piperazine intermediate.

    Cyclohexylamino Group Addition: The cyclohexylamino group can be added via a reductive amination reaction using cyclohexylamine and an appropriate aldehyde or ketone.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using carboxylic acid derivatives and the piperazine intermediate.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using appropriate nucleophiles and electrophiles.

    Amidation: The carboxamide group can participate in amidation reactions with amines to form new amide derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

    Amidation: Carboxylic acids, amines, coupling agents like EDC or DCC.

Major Products

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, substituted piperazine or pyrimidine derivatives, and new amide derivatives.

Scientific Research Applications

N-[2-(cyclohexylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties.

    Industry: It is explored for its potential use in industrial processes, including catalysis and the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites or allosteric sites, thereby influencing the activity of the target molecules. This can result in various biological effects, including inhibition or activation of enzymatic activity, modulation of signal transduction pathways, and alteration of cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide
  • N-[2-(cyclohexylamino)-2-oxoethyl]-1-isopropyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide
  • 2-(1-Piperazinyl)pyrimidine

Uniqueness

N-[2-(cyclohexylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H26N6O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(cyclohexylamino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C17H26N6O2/c24-15(21-14-5-2-1-3-6-14)13-20-17(25)23-11-9-22(10-12-23)16-18-7-4-8-19-16/h4,7-8,14H,1-3,5-6,9-13H2,(H,20,25)(H,21,24)

InChI Key

AVYMTDDAVYKURM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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